(3S,5S)-3,5-二甲基吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

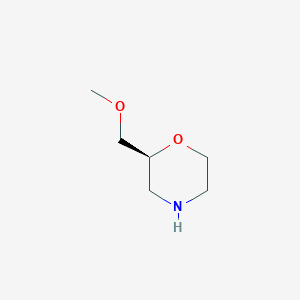

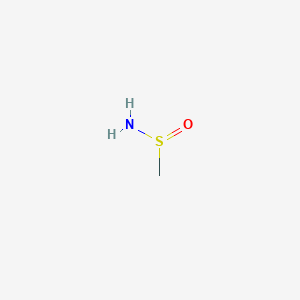

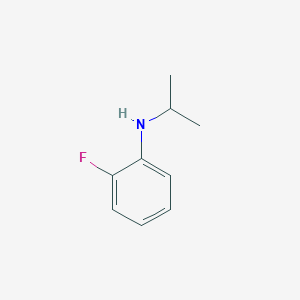

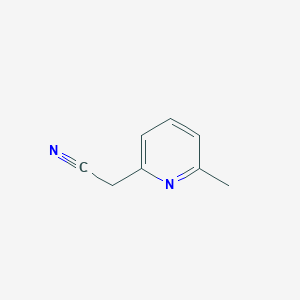

“(3S,5S)-3,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da . Its CAS number is 154634-96-5 .

Molecular Structure Analysis

The InChI code for “(3S,5S)-3,5-Dimethylmorpholine” is 1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

“(3S,5S)-3,5-Dimethylmorpholine” is a liquid at room temperature . It should be stored in a dark place and kept sealed in a dry environment . The boiling point of the compound is not specified in the search results .科学研究应用

Biochemistry and Cancer Research

- Application : In the field of biochemistry and cancer research, “(3S,5S)-3,5-Dimethylmorpholine” is used as a potent inhibitor of the glycolytic enzyme, Enolase .

- Method of Application : The compound is synthesized as a racemic-diastereomeric mixture. Co-crystal structures with Enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site .

- Results : The (3S,5S)-enantiomer of the compound has been found to be up to 2000-fold more potent than the (3R)-enantiomer in an isolated enzymatic assay. This observation strongly correlates with biological activity in both human cancer cells and bacteria for the 3S enantiomer .

Inorganic Chemistry

- Application : In the field of inorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis and characterization of adamantane complexes with metals of biological interest .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Medicinal Chemistry

- Application : In the field of medicinal chemistry, adamantane analogues, which include “(3S,5S)-3,5-Dimethylmorpholine”, have been studied for their potential as chemotherapeutic agents against influenza and HIV viruses, as well as for their antibacterial, antifungal, and anti-inflammatory activities .

- Method of Application : The compound is synthesized and then tested for its biological activity against various pathogens .

- Results : The newly synthesized aminoadamantane derivatives have shown promising results in preliminary tests .

Bioinorganic Chemistry

- Application : In the field of bioinorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of mixed ligand titanium complexes .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Synthetic Organic Chemistry

- Application : In the field of synthetic organic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of aminoadamantane derivatives .

- Method of Application : The compound is synthesized and then tested for its biological activity .

- Results : The newly synthesized aminoadamantane derivatives have shown promising results in preliminary tests .

Bioinorganic Chemistry

- Application : In the field of bioinorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of mixed ligand titanium complexes .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

安全和危害

“(3S,5S)-3,5-Dimethylmorpholine” is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H303 (May be harmful if swallowed), H316 (Causes mild skin irritation), H318 (Causes serious eye damage), and H225 (Highly flammable liquid and vapor) . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, and using protective clothing .

属性

IUPAC Name |

(3S,5S)-3,5-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H](N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472019 |

Source

|

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Dimethylmorpholine | |

CAS RN |

154634-96-5 |

Source

|

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)